7-Methyl-1H-benzo[d]imidazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
7-methyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H9N3/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
RFIFNFFNFCHORU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N=CN2)N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyl 1h Benzo D Imidazol 5 Amine and Its Analogs
Strategic Approaches for Benzimidazole (B57391) Ring System Formation
The construction of the benzimidazole core is the cornerstone of synthesizing 7-Methyl-1H-benzo[d]imidazol-5-amine and its analogs. Modern synthetic chemistry offers a diverse toolkit for the formation of this bicyclic heterocycle, ranging from classical condensation reactions to more intricate multicomponent strategies.
Cyclization Protocols from Acyclic Precursors
The most traditional and widely employed method for benzimidazole synthesis involves the cyclization of an appropriately substituted o-phenylenediamine (B120857) precursor. In the context of this compound, this would typically involve a substituted 1,2,4-triaminobenzene derivative. A common approach begins with a substituted 2,4-dinitroaniline, which can undergo sequential reactions to build the desired framework.
A powerful strategy for the synthesis of substituted 5-aminobenzimidazoles starts from 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB). This method allows for the sequential and quantitative replacement of the fluorine atoms by various nucleophiles. acs.orgcapes.gov.bracs.org The subsequent simultaneous reduction of the two nitro groups yields a 1,2,4-triamine intermediate, which can then be condensed with an aldehyde to form the benzimidazole ring without the need for an additional oxidant. acs.orgcapes.gov.bracs.org For the synthesis of the parent this compound, a key precursor would be 3-methyl-1,2,4-benzenetriamine.
The cyclization of the diamine with a one-carbon synthon, such as formic acid or an aldehyde, is a fundamental step. For instance, the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclodehydrogenation, is a common route. rsc.org Various oxidizing agents can be employed, including sodium metabisulfite. researchgate.net
A representative synthetic scheme for a related 5-aminobenzimidazole (B183301) derivative is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1,5-difluoro-2,4-dinitrobenzene (DFDNB), Primary Amine | Room Temperature | 4-Nitro-5-fluoro-N-substituted-2-nitroaniline |
| 2 | 4-Nitro-5-fluoro-N-substituted-2-nitroaniline, Secondary Amine | K2CO3 or KOH, Room Temperature | N-substituted-5-(secondary amino)-2,4-dinitroaniline |
| 3 | Substituted dinitro compound | Pd-C, HCOOHNH4, 1,4-dioxane/ethanol, Room Temperature | Substituted 1,2,4-benzenetriamine |
| 4 | Substituted 1,2,4-benzenetriamine, Aldehyde | Glacial acetic acid, 1,4-dioxane | Substituted 5-aminobenzimidazole |
This table illustrates a general solution-phase parallel synthesis for multisubstituted 5-aminobenzimidazoles, which can be adapted for the target compound. acs.orgcapes.gov.bracs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.gov For the synthesis of benzimidazole derivatives, MCRs offer a convergent approach, combining three or more starting materials in a one-pot procedure. nih.govfrontiersin.orgnih.gov
One such strategy involves the reaction of an o-phenylenediamine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to produce substituted benzimidazoles. nih.gov Zirconium(IV) chloride has been shown to be an effective catalyst for three-component reactions of 2-aminoimidazoles with aldehydes and isocyanides to form fused aminoimidazoles. nih.gov While not directly applied to this compound in the literature, this methodology could be conceptually extended.
The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of benzimidazole-fused pyrimidines by reacting 2-aminobenzimidazole (B67599) with aldehydes and β-ketoesters. nih.gov These MCR approaches provide rapid access to diverse libraries of benzimidazole analogs.
Regiocontrol in Benzimidazole Annulation
Achieving the correct regiochemistry is a critical challenge in the synthesis of asymmetrically substituted benzimidazoles like this compound. The cyclization of a 3-substituted-1,2-phenylenediamine with a one-carbon source can potentially lead to two regioisomeric products (4- and 7-substituted benzimidazoles).
To overcome this, directed synthesis strategies are often employed. One approach involves the use of a pre-functionalized precursor where the desired connectivity is already established. For example, starting with 2,3-dinitro-1-methylbenzene, selective reduction of the nitro group at the 2-position, followed by protection and subsequent reduction of the second nitro group, would provide a differentially protected diamine. This allows for controlled cyclization to yield the 7-methyl isomer.
Another strategy to control regioselectivity involves transition metal-catalyzed C-H activation and amination reactions. These methods can direct the formation of the imidazole (B134444) ring to a specific position on the benzene (B151609) ring. acs.org For instance, the regioselective synthesis of highly substituted imidazoles has been achieved from diaminomaleonitrile-based imines, where the presence of a directing group, such as a 2-hydroxyaryl moiety, controls the reaction mechanism. acs.orgnih.gov
Introduction and Functionalization of Methyl and Amino Moieties
The introduction and manipulation of the methyl and amino groups on the benzimidazole core are pivotal for the synthesis of the target molecule and its analogs. These functionalizations can be performed either on the precursor molecules before cyclization or on the pre-formed benzimidazole ring.
Selective Amination Techniques on the Benzo-Fused Ring
The direct introduction of an amino group onto the benzene portion of a pre-formed benzimidazole ring is a challenging transformation. More commonly, the amino group is introduced at the precursor stage. For example, starting with a nitrated benzimidazole, the nitro group can be reduced to an amine. The synthesis of various nitro- and aminobenzimidazoles has been extensively studied, often involving the reduction of corresponding nitro derivatives. researchgate.net
A common route to 5-aminobenzimidazoles involves the nitration of the benzimidazole ring, which typically occurs at the 5(6)-position, followed by reduction. For instance, 2-substituted-5-nitrobenzimidazole derivatives can be synthesized by the reaction of 4-nitro-1,2-phenylenediamine with various aldehydes. researchgate.net The subsequent reduction of the nitro group furnishes the desired 5-aminobenzimidazole.
| Precursor | Reagents and Conditions for Amination | Product |
| 5-Nitrobenzimidazole derivative | SnCl2·2H2O, Ethanol, Reflux | 5-Aminobenzimidazole derivative |
| 5-Nitrobenzimidazole derivative | H2, Pd/C, Ethanol | 5-Aminobenzimidazole derivative |
| 5-Nitrobenzimidazole derivative | Fe, NH4Cl, Ethanol/Water, Reflux | 5-Aminobenzimidazole derivative |
This table presents common methods for the reduction of a nitro group to an amino group on the benzimidazole ring.
Methylation Procedures on Nitrogen and Carbon Centers
Methylation of benzimidazoles can occur at either the nitrogen atoms of the imidazole ring or the carbon atoms of the benzene ring.
N-Methylation: The methylation of the nitrogen atoms is a common reaction. The tautomeric nature of the NH group in the imidazole ring means that methylation can lead to a mixture of N1 and N3 isomers, unless one position is sterically hindered or electronically deactivated. biointerfaceresearch.com
C-Methylation: The direct introduction of a methyl group onto the benzene ring of a pre-existing benzimidazole is less straightforward and often requires harsh conditions or multi-step sequences. A more practical approach is to start with a precursor that already contains the methyl group in the desired position. For example, the synthesis of this compound would ideally start from a derivative of 3-methyl-1,2-phenylenediamine.
However, modern synthetic methods like copper-hydride-catalyzed C-H functionalization are emerging as powerful tools for the C2-alkylation of benzimidazoles. acs.org While typically focused on the C2 position, advancements in catalysis could potentially allow for selective C-H methylation of the benzene ring in the future. Electrochemical methods have also been developed for the synthesis of 1-benzyl-5-methyl-2-phenyl-1H-benzo[d]imidazole, showcasing the possibility of incorporating a methyl group on the benzene ring. acs.org
Reductive Transformations in Target Synthesis
Reductive transformations are fundamental in the synthesis of amino-substituted benzimidazoles, often involving the reduction of a nitro group as a key step to install the required amine functionality. The synthesis of this compound and its analogs frequently relies on a precursor such as a dinitro- or nitro-amino aromatic compound which undergoes cyclization and reduction.
A common strategy involves the reduction of a corresponding nitrobenzimidazole. For instance, the synthesis of 5-amino-4,7-dimethylbenzimidazole is achieved by the reduction of 4,7-dimethyl-5-nitrobenzimidazole. This transformation can be efficiently carried out using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source in methanol (B129727) at room temperature. Similarly, 1-methyl-5-aminobenzimidazole can be prepared from the reduction of 1-methyl-5-nitrobenzimidazole. nih.gov Another classic method employs iron fillings in the presence of an acid, such as hydrochloric acid, in an ethanol/water solvent system to reduce a nitro group, as demonstrated in the synthesis of 5-amino-2-benzimidazolethiol from its nitro precursor. chemicalbook.com
A more integrated approach is the one-step reductive cyclization. This powerful method combines the reduction of an ortho-nitroaniline and the condensation with an aldehyde in a single pot to directly form the benzimidazole ring system. A highly versatile and efficient protocol uses sodium dithionite (B78146) (Na₂S₂O₄) to reduce the nitro group of an o-nitroaniline in the presence of an aldehyde, leading to the formation of 2-substituted benzimidazoles under mild conditions. organic-chemistry.org This method is compatible with a wide array of functional groups on both the aniline (B41778) and aldehyde components. organic-chemistry.org More recently, tandem reductive cyclization processes mediated by zinc in water have also been developed, offering a green and economical route. rsc.org Electrochemical methods, which utilize an electric current to drive the reductive cyclization of o-nitroanilines, represent another modern approach to forming the benzimidazole core. researchgate.net
| Precursor | Reducing Agent/System | Product | Reference |
| 4,7-Dimethyl-5-nitrobenzimidazole | Pd/C, Ammonium Formate | 5-Amino-4,7-dimethylbenzimidazole | |
| 2-Mercapto-5-nitrobenzimidazole | Iron, HCl | 5-Amino-2-benzimidazolethiol | chemicalbook.com |
| o-Nitroanilines and Aldehydes | Sodium Dithionite (Na₂S₂O₄) | 2-Substituted Benzimidazoles | organic-chemistry.org |
| 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and Aldehydes | Zinc, H₂O | 5,6-dihydrobenzo organic-chemistry.orgrsc.orgimidazo[1,2-c]quinazolines | rsc.org |
| o-Nitroanilines | Electrochemical Reduction | Fused Benzimidazoles | researchgate.net |
Modern Catalytic and Environmentally Benign Synthetic Routes
The drive towards "green chemistry" has profoundly influenced the synthesis of benzimidazoles. Modern methods focus on the use of catalysts to enhance reaction rates and selectivity, while employing environmentally friendly conditions such as milder temperatures, recyclable catalysts, and non-toxic solvents like water.
Metal-Catalyzed Coupling and Cycloaddition Reactions
Transition metal catalysis has revolutionized the construction of heterocyclic rings, including the benzimidazole core. These methods offer high efficiency and functional group tolerance.
Copper-Catalyzed Reactions : Copper catalysts are widely used for benzimidazole synthesis. acs.org Intramolecular N-arylation using copper(I) oxide (Cu₂O) as the catalyst, 1,2-diaminoethane (DMEDA) as the ligand, and potassium carbonate as the base provides a straightforward and sustainable route to benzimidazoles. organic-chemistry.org Another approach involves a three-component coupling of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes, catalyzed by copper, to generate 1,2-disubstituted benzimidazoles. rsc.org In this process, the copper catalyst activates the terminal alkyne. rsc.org
Iron-Catalyzed Synthesis : Iron, being abundant and less toxic than many other transition metals, is an attractive catalyst. An efficient, one-pot, three-component synthesis of benzimidazoles has been developed using iron(III) chloride (FeCl₃) or other iron complexes to catalyze the reaction of a benzoquinone, an aldehyde, and ammonium acetate (B1210297) as the nitrogen source. nih.gov This method is noted for its mild conditions and environmental friendliness. nih.gov
Palladium-Catalyzed Reactions : Palladium catalysts are exceptionally versatile. A dual Cu–Pd/γ-Al₂O₃ catalyst has been employed for a sequence involving transfer hydrogenation and cyclization coupling to produce various benzimidazole derivatives in high yields. nih.gov The palladium component facilitates the dehydrogenation of a primary alcohol, which then condenses with the o-nitroaniline that has been reduced by the copper component. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for functionalizing the benzimidazole scaffold after its initial formation. mdpi.com
| Catalyst System | Reaction Type | Key Features | Reference |
| Cu₂O / DMEDA | Intramolecular N-arylation | Sustainable, high yields | organic-chemistry.org |
| Copper Catalyst | Three-component coupling | Activates terminal alkynes | rsc.org |
| Fe(III) complexes | One-pot, three-component synthesis | Environmentally friendly, mild conditions | nih.gov |
| Cu–Pd/γ-Al₂O₃ | Transfer hydrogenation & cyclization | Recyclable catalyst, high yields | nih.gov |
| Pd(OAc)₂ / XPhos | Buchwald-Hartwig Coupling | Functionalization of benzimidazole core | mdpi.com |
Metal-Free Organic Transformations for Benzimidazole Synthesis
To circumvent the cost and potential toxicity of metal catalysts, numerous metal-free synthetic routes have been established. These methods often rely on simple organic reagents or catalysts.
One of the most common approaches is the condensation of o-phenylenediamines with aldehydes. This reaction can be promoted by a variety of metal-free oxidants or catalysts. A simple and efficient procedure uses hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile (B52724) at room temperature, offering short reaction times and excellent yields. organic-chemistry.org Alternatively, hypervalent iodine reagents can be used as the oxidant under mild conditions. organic-chemistry.org
Brønsted acids are also effective catalysts. The cyclization of 2-amino anilines with β-diketones can be catalyzed by a Brønsted acid under oxidant- and metal-free conditions to afford 2-substituted benzimidazoles. organic-chemistry.org More specialized catalysts like p-toluenesulfonic acid can promote the reaction between o-phenylenediamines and aldehydes under solvent-free grinding conditions, which is a highly efficient and environmentally friendly approach. nih.gov Brønsted acidic ionic liquids have also been successfully employed as recyclable catalysts for this transformation. nih.gov
Microwave-Assisted and Water-Mediated Synthetic Pathways
The application of non-conventional energy sources and green solvents has led to significant improvements in benzimidazole synthesis, primarily through reduced reaction times, increased yields, and cleaner reaction profiles. jocpr.com
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.comresearchgate.net The synthesis of benzimidazoles via the condensation of o-phenylenediamines with aldehydes or other carbonyl compounds is significantly enhanced under microwave heating, often reducing reaction times from hours to minutes and increasing yields by 10-50% compared to conventional heating. organic-chemistry.orgjocpr.com These reactions can be performed under solvent-free conditions or on solid supports like montmorillonite (B579905) K10, further enhancing their green credentials. researchgate.netscispace.com A particularly efficient method involves the use of erbium(III) triflate (Er(OTf)₃) as a catalyst under solvent-free microwave conditions, which allows for the synthesis of 1,2-disubstituted benzimidazoles in quantitative yields within minutes. mdpi.compreprints.org
Water-Mediated Synthesis : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic substrates often have low solubility in water, the use of nanomicelles can overcome this limitation. Reductive amination reactions to form precursors for benzimidazoles can occur smoothly within the hydrophobic cores of these nanomicelles in water. organic-chemistry.org Additionally, tandem reductive cyclization reactions have been developed using zinc in water, providing a simple, green, and economical protocol for synthesizing complex benzimidazole-fused heterocycles. rsc.org
| Methodology | Conditions | Key Advantages | Reference |
| Microwave-Assisted | Solvent-free, Er(OTf)₃ catalyst | Reaction time of 5-10 mins, yields >96% | mdpi.compreprints.org |
| Microwave-Assisted | Solid support (e.g., K10 clay) | Good yields, solvent-free | researchgate.netscispace.com |
| Water-Mediated | Zn/H₂O | Green, economical, simple | rsc.org |
| Water-Mediated | Pd/C, nanomicelles | Mild conditions, high yields for precursors | organic-chemistry.org |
Elucidation of Reactivity and Chemical Transformations of 7 Methyl 1h Benzo D Imidazol 5 Amine
Nucleophilic and Electrophilic Reactivity of the Amine Functionality
The primary amine group at the C5 position of the benzimidazole (B57391) ring is a key center of reactivity, primarily exhibiting nucleophilic character. It can readily react with various electrophiles. A prominent example of this reactivity is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield an imine. This transformation is fundamental in the synthesis of more complex derivatives.
While the amine group is predominantly nucleophilic, it can also undergo electrophilic substitution reactions under specific conditions. One such transformation is diazotization, where the primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This reaction proceeds through the formation of a nitrosonium ion (NO+) electrophile, which is attacked by the amine. Subsequent proton transfers and elimination of water yield the diazonium ion. byjus.com These diazonium salts are highly versatile synthetic intermediates, capable of undergoing a variety of nucleophilic substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring, thus replacing the original amine functionality. For instance, the diazotization of 5,6-diamino-1H-benzimidazole has been reported to yield a bis(diazonium) salt, which can then be used in coupling reactions. researchgate.net
Alkylation and Acylation Reactions on Heterocyclic Nitrogen Atoms
The benzimidazole core contains two nitrogen atoms, N1 and N3. The N1-H is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH), to form a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and readily reacts with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to form N-substituted derivatives.
In unsymmetrically substituted benzimidazoles like 7-Methyl-1H-benzo[d]imidazol-5-amine, alkylation can potentially lead to a mixture of N1 and N3 substituted isomers. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions. Generally, alkylation is an efficient method for introducing diversity at the heterocyclic nitrogen positions. For example, benzimidazole can be effectively alkylated with alkyl halides to produce 1-alkylbenzimidazoles. chemicalbook.com Under more forcing conditions, dialkylation can occur to form 1,3-dialkylbenzimidazolium halides. chemicalbook.com
Acylation reactions follow a similar pathway, providing access to N-acylbenzimidazoles. These reactions are crucial for installing various functional groups and for protecting the imidazole (B134444) nitrogen during subsequent synthetic steps.
Derivatization Strategies for Expanding Molecular Diversity
The structural framework of this compound serves as a foundation for the synthesis of a wide array of more complex molecules through various derivatization strategies.
As mentioned, the most direct derivatization of the 5-amino group is its reaction with aldehydes or ketones to form Schiff bases (imines). This condensation is typically carried out under acid or base catalysis, or with heating, and is a reversible process. acs.orgnih.gov Aromatic aldehydes with effective conjugation systems tend to form more stable Schiff bases compared to aliphatic aldehydes. acs.org The resulting imine linkage (-N=CH-) is itself a functional group that can participate in further reactions or contribute to the biological or photophysical properties of the molecule. Research on the related 5-amino-1H-benzo[d]imidazole-2-thiol has shown that it readily reacts with various aromatic aldehydes to yield a series of Schiff base derivatives. chem-soc.siacs.org
Hydrazone derivatives can also be synthesized. This typically involves a two-step process starting from a benzimidazole precursor bearing a carboxylic acid or ester group. The ester can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. nih.govpsu.edu This hydrazide can then be condensed with aldehydes or ketones to form the corresponding hydrazone, introducing a -C(=O)NHN=C- linkage into the molecular structure.
Table 1: Examples of Schiff Base Formation with Aminobenzimidazoles
| Amine Reactant | Aldehyde Reactant | Product Type | Reference |
| 5-Amino-1H-benzo[d]imidazole-2-thiol | Aromatic Aldehydes | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol | chem-soc.siacs.org |
| 2-(4-Aminophenyl)-1H-benzimidazole | Benzaldehyde | 4-(1H-benzo[d]imidazol-2-yl)-N-benzylidenebenzenamine | mdpi.com |
| 1H-Benzimidazole-2-yl-hydrazine | Hydroxy/Methoxy-benzaldehydes | 1H-Benzimidazole-2-yl hydrazone | nih.gov |
The benzimidazole nucleus is an excellent platform for constructing polycyclic fused heterocyclic systems. The amine group and the N-H of the imidazole ring can participate in intramolecular cyclization reactions to form new rings. For instance, o-haloarylamidines, which can be derived from aminobenzimidazoles, undergo non-redox cyclizations catalyzed by reagents like copper(I) iodide (CuI) or a strong base to yield ring-fused benzimidazoles. csic.es Another strategy involves the reaction of o-phenylenediamines with dicarbonyl compounds or their equivalents, followed by cyclization to create fused systems like benzodiazepines or oxazepines. researchgate.netwikipedia.org The synthesis of pyrido-benzodiazepine backbones has been achieved through the ring-opening of benzimidazole salts followed by intramolecular C-H bond activation, demonstrating a "cut and sew" strategy for forming seven-membered rings. researchgate.net These ring-closing reactions are powerful tools for creating novel, complex scaffolds with potential applications in materials science and medicinal chemistry. researchgate.net
Modification of the Benzo-Fused Ring System
The benzene (B151609) portion of the benzimidazole core is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. chemicalbook.com The positions on the benzene ring (C4, C6, and potentially C2, though less common) can be functionalized, with the regioselectivity being directed by the existing amino and methyl groups, as well as the electron-donating nature of the imidazole ring.
Common electrophilic substitution reactions include:
Halogenation: Benzimidazoles can be halogenated using various reagents. For example, reaction with hydrogen peroxide in the presence of hydrohalic acids (HCl or HBr) can achieve both oxidative cyclization to form the benzimidazole and subsequent dihalogenation of the benzene ring. acs.orgnih.govnih.gov The use of N-bromosuccinimide is another method for bromination. chem-soc.si
Nitration: Nitration of the benzimidazole ring typically occurs on the benzene portion. The reaction of benzimidazole with a mixture of nitric acid and sulfuric acid leads to substitution at the 5(6)-position. mdpi.comwikipedia.org For 1-methylbenzimidazole, nitration yields an equimolar mixture of the 5-nitro and 6-nitro isomers. mdpi.comresearchgate.net The position of the nitro group is influenced by the protonation state of the benzimidazole in the strong acid medium. mdpi.com The resulting nitro derivatives are valuable intermediates that can be reduced to amino groups for further functionalization. wikipedia.org
Table 2: Electrophilic Substitution Reactions on the Benzimidazole Ring
| Reaction | Reagent(s) | Position(s) of Substitution | Notes | Reference |
| Nitration | HNO₃ / H₂SO₄ | 5- and 6- | Nitration of parent benzimidazole. | mdpi.com |
| Nitration | HNO₃ / H₂SO₄ | 5- and 6- | Forms an equimolar mixture for 1-methylbenzimidazole. | mdpi.comwikipedia.org |
| Bromination | H₂O₂ / HBr | Di-bromination | One-pot ring closure and bromination. | acs.orgnih.gov |
| Chlorination | H₂O₂ / HCl or Bleach | Di-chlorination | One-pot ring closure and chlorination. | acs.orgnih.govnih.gov |
| Bromination | N-Bromosuccinimide | 4(7)- | On 5(6)-(formylamino)benzimidazole. | chem-soc.si |
Strategies for Enhancing Compound Properties Relevant to Research Applications
Modifying the structure of this compound through the aforementioned reactions is often aimed at enhancing specific properties for research purposes. A key strategy to improve aqueous solubility, which is often crucial for biological assays, is the formation of salts. Reacting the final compound with an appropriate acid, such as by passing dry HCl gas through a solution, can convert it to its hydrochloride salt, which typically exhibits greater water solubility. researchgate.net
Furthermore, systematic structural modifications are employed to investigate structure-activity relationships (SAR). By synthesizing a library of derivatives with varied substituents on the aromatic ring, the amine group, or the heterocyclic nitrogens, researchers can identify the structural features that are critical for a desired biological effect, such as antimicrobial or anticancer activity. acs.orgresearchgate.net For example, the introduction of different functional groups on the phenyl ring or varying the length of an alkyl chain at a piperazine (B1678402) moiety attached to the benzimidazole core has been used to modulate anticancer properties. researchgate.net These derivatization strategies are essential for optimizing compounds into potent and selective research tools or lead candidates for drug discovery.
Comprehensive Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)To unambiguously confirm the molecular structure, two-dimensional NMR experiments would be required.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is crucial for confirming the placement of the methyl and amine groups on the benzene (B151609) ring.
Spectroscopic Techniques for Analyzing Ligand-Substrate Interactions (e.g., UV-Vis and Fluorescence Spectroscopy)Studies involving UV-Vis and fluorescence spectroscopy would be necessary to understand how 7-Methyl-1H-benzo[d]imidazol-5-amine interacts with other molecules or substrates. Changes in the absorption or emission spectra upon binding, such as shifts in wavelength or alterations in intensity, would provide valuable information on the nature and strength of these interactions.
The generation of a scientifically rigorous article focusing on the comprehensive spectroscopic and structural characterization of this compound is contingent upon the availability of primary experimental data. As this information is not currently accessible through available resources, the detailed analysis as outlined cannot be completed.
Advanced Computational and Theoretical Investigations of 7 Methyl 1h Benzo D Imidazol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 7-Methyl-1H-benzo[d]imidazol-5-amine. These calculations can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
For a molecule like this compound, the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can be mapped. The MEP, for instance, would likely show negative potential regions around the nitrogen atoms of the imidazole (B134444) ring and the amine group, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack. These calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Electronic Properties of this compound (Note: The following values are illustrative, based on typical results for similar benzimidazole (B57391) derivatives from computational studies, and represent the type of data generated.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Molecular Modeling and Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target.
Benzimidazole derivatives are known to interact with various enzymes, making them scaffolds of high interest in medicinal chemistry.
Topoisomerase I: Docking simulations could reveal whether this compound can fit into the DNA-binding site of Topoisomerase I. Key interactions would likely involve hydrogen bonds between the amine and imidazole nitrogen atoms with amino acid residues like asparagine or glutamine in the enzyme's active site.
Cyclooxygenase (COX) Enzymes: As inhibitors of COX enzymes, benzimidazole derivatives often position themselves within the hydrophobic channel of the enzyme. For this compound, the methyl group would likely contribute to favorable van der Waals interactions, while the amine group could form specific hydrogen bonds with residues such as arginine or tyrosine.
Protein Kinases: Kinase inhibitors often bind in the ATP-binding pocket. Docking studies would assess the potential of this compound to form hydrogen bonds with the "hinge" region of a protein kinase, a common binding motif for inhibitors. The benzimidazole core would mimic the adenine (B156593) region of ATP.
The planar nature of the benzimidazole ring system suggests that this compound could interact with DNA. Computational simulations can distinguish between two primary binding modes:
Intercalation: Where the planar ring system inserts between the base pairs of the DNA double helix. The stability of such a complex would be driven by π-π stacking interactions with the DNA bases.
Groove Binding: Where the molecule fits into the minor or major groove of the DNA helix. In this mode, the amine and methyl groups would be critical for forming specific hydrogen bonds and van der Waals contacts with the edges of the base pairs in the groove.
Simulations would calculate the binding energy for each mode to predict the most probable interaction.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying the functional groups (e.g., changing the position of the methyl group, replacing the amine with other functionalities) and then docking this library against a specific biological target.
By comparing the predicted binding affinities of these derivatives, a quantitative model (QSAR) can be developed. This model can identify which structural features are crucial for activity. For instance, such a study might reveal that the amine group at the 5-position is essential for hydrogen bonding and that a methyl group at the 7-position provides optimal steric and hydrophobic interactions for a particular enzyme pocket.
Theoretical Prediction of Intermolecular Interactions and Crystal Packing
The way molecules of this compound interact with each other governs the properties of its solid state, such as its crystal structure and melting point. Theoretical methods can predict these intermolecular interactions. Analysis of the molecule's electrostatic potential and atom-centered partial charges can identify the most likely hydrogen bond donors (the amine and imidazole N-H) and acceptors (the imidazole nitrogen).
Computational crystal structure prediction algorithms could then explore possible packing arrangements, identifying polymorphs with the lowest lattice energies. These simulations would likely predict a crystal structure dominated by a network of hydrogen bonds, forming sheets or chains of molecules, with π-π stacking interactions between the benzimidazole rings also playing a significant role.
Conformational Analysis and Molecular Dynamics Simulations
While this compound has a relatively rigid core, conformational analysis can explore the rotation around the bond connecting the amine group to the ring. Molecular Dynamics (MD) simulations can provide a more dynamic picture. An MD simulation places the molecule in a simulated aqueous environment and calculates its motion over time.
For this compound, an MD simulation could:
Reveal the stability of its interactions with water molecules.
Show how the molecule's conformation changes over time when bound to a biological target, providing insight into the stability of the docked pose.
Explore the dynamics of its interaction with a DNA strand, confirming whether an intercalated or groove-bound state is stable in a dynamic, solvated system.
These simulations offer a view of the molecule's behavior that goes beyond the static picture provided by docking or quantum chemical calculations alone.
Diverse Academic Research Applications and Emerging Potentials
Applications in Medicinal Chemistry Research
The benzimidazole (B57391) core, particularly with the amine and methyl substitutions present in 7-Methyl-1H-benzo[d]imidazol-5-amine, is a cornerstone in the development of new therapeutic agents. Researchers have extensively modified this scaffold to target various biological pathways and processes.
Development as Inhibitors of Specific Cellular Pathways (e.g., Quorum Sensing, FLT3, PqsR)
The 1H-benzo[d]imidazole framework is a key feature in the design of potent inhibitors for critical cellular signaling pathways implicated in disease.
Quorum Sensing and PqsR Inhibition: Quorum sensing (QS) is a cell-to-cell communication system in bacteria that controls virulence and biofilm formation, making it an attractive target for antimicrobial therapies. nih.govmdpi.comnih.gov The Pseudomonas aeruginosa Quinolone Signal (pqs) system and its transcriptional regulator PqsR are crucial for virulence. nih.govnih.gov Researchers have developed potent PqsR antagonists based on the 1H-benzo[d]imidazole scaffold. nih.govnih.govresearchgate.net In one study, a structure-activity relationship (SAR) exploration led to the discovery of a new series of 1H-benzo[d]imidazole PqsR antagonists. nih.govacs.org The optimization process, which involved replacing a quinazolinone core with a 1H-benzo[d]imidazol-2-amine group, resulted in a significant enhancement of activity. nih.govacs.org Specifically, the 1-methyl-1H-benzo[d]imidazol-2-amine derivative showed a 15-fold increase in activity compared to the initial lead compound. nih.govacs.org The most potent compound from this series, 6f (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile), exhibited an IC₅₀ of 70 nM and substantially reduced the production of virulence factors like pyocyanin (B1662382) in various P. aeruginosa strains. nih.govnih.govacs.org This demonstrates the potential of substituted benzimidazoles to act as antibiotic adjuvants by disarming pathogens without killing them, which may reduce the development of resistance. nih.govnih.gov
| Compound/Derivative | Target Pathway/Protein | Key Finding | Reference |
| 1-methyl-1H-benzo[d]imidazol-2-amine derivative | PqsR (Quorum Sensing) | Showed a 15-fold enhancement of inhibitory activity compared to the parent quinazolinone compound. | nih.govacs.org |
| Compound 6f | PqsR (Quorum Sensing) | Potent PqsR antagonist with an IC₅₀ of 70 nM; significantly inhibited pyocyanin production. | nih.govnih.gov |
| Benzimidazole Analogues | FLT3, FLT3-ITD, FLT3-D835Y | Potent inhibitors with nanomolar IC₅₀ values, providing a basis for developing therapeutics for Acute Myeloid Leukemia (AML). | nih.govtandfonline.com |
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), a highly aggressive cancer. nih.govresearchgate.net Mutations in FLT3 are common and are associated with a poor prognosis. researchgate.net Scientists have designed and synthesized a series of potent FLT3 inhibitors using a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl core structure. nih.govtandfonline.com These type II inhibitors demonstrated strong activity against both wild-type FLT3 and its drug-resistant mutants (FLT3-ITD and FLT3-TKD). nih.gov The most potent compound, 8r , had an IC₅₀ of 41.6 nM against FLT3 and was also highly effective against the FLT3-ITD (IC₅₀ = 22.8 nM) and FLT3-D835Y (IC₅₀ = 5.64 nM) mutants. nih.gov This line of research highlights the utility of the benzimidazole scaffold in creating highly selective and potent kinase inhibitors for cancer therapy. nih.govtandfonline.com
Exploration as Enzyme Modulators Beyond Anticancer Mechanisms
The versatility of the benzimidazole structure extends to the modulation of various enzymes involved in a range of diseases beyond cancer.
α-Glucosidase Inhibition: Derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have been synthesized and identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netacs.orgnih.gov Inhibition of this enzyme is a key strategy in managing type 2 diabetes. A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors, with many compounds showing significantly greater potency than the standard drug, acarbose. researchgate.netnih.gov For example, compound 7i from the series was the most active, with an IC₅₀ value of 0.64 µM, compared to 873.34 µM for acarbose. researchgate.netnih.gov This research opens avenues for developing new anti-diabetic agents based on the aminobenzimidazole framework.
Casein Kinase 1 (CK1) Inhibition: Benzimidazole derivatives have also been developed as highly potent and selective inhibitors of casein kinase 1 delta and epsilon (CK1δ/ε), enzymes implicated in various cellular processes. nih.gov Researchers identified 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent CK1δ/ε inhibitors, with IC₅₀ values in the nanomolar range. nih.gov These findings are significant for studying the biological roles of CK1 and for the potential development of drugs targeting these enzymes.
Human Topoisomerase I (Hu Topo I) Inhibition: While having anticancer implications, the modulation of enzymes like topoisomerase I is a fundamental area of study. A series of novel 1H-benzo[d]imidazoles were designed and found to target Hu Topo I. nih.gov Compounds 11a, 12a, and 12b from this series showed strong DNA binding affinity and potent growth inhibition against a panel of cancer cell lines, with GI₅₀ values as low as 0.16 µM. nih.gov Compound 12b was also shown to inhibit the DNA relaxation activity of Hu Topo I. nih.gov
| Enzyme Target | Derivative Series | Most Potent Compound | IC₅₀ Value | Reference |
| α-Glucosidase | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Compound 7i | 0.64 µM | researchgate.netnih.gov |
| Casein Kinase 1δ (CK1δ) | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides | Compound 5 | 0.040 µM | nih.gov |
| Human Topoisomerase I | 1H-benzo[d]imidazoles (BBZs) | Compound 12b | 16 µM (enzyme inhibition) | nih.gov |
Design of Compounds as Bioisosteric Replacements in Biological Systems
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a key tool in drug design. The 1H-benzo[d]imidazole ring has been successfully used as a bioisostere. Research has shown that 1H-benzo[d]imidazoles can act as a bioisostere for the imidazo[1,2-a]pyridine (B132010) motif. acs.org This was demonstrated in the development of positive allosteric modulators for the α1β2γ2 GABA-A receptor. acs.org The benzimidazole scaffold was able to mimic the steroelectronic properties of the imidazo[1,2-a]pyridine core, leading to effective molecular recognition at the receptor's allosteric binding site. acs.org This work underscores the value of the benzimidazole structure as a versatile substitute for other heterocyclic systems to optimize drug properties. acs.orgestranky.sk
Role as Key Intermediates in the Synthesis of Complex Pharmacophores
The this compound structure is an ideal starting point or key intermediate for the synthesis of more complex and pharmacologically active molecules. Its functional groups—the secondary amines in the imidazole (B134444) ring and the primary aromatic amine—provide reactive sites for further chemical modification.
Numerous studies have utilized substituted o-phenylenediamines or aminobenzimidazoles to construct elaborate molecular architectures. nih.govmdpi.com For example, 5-amino-1H-benzo[d]imidazole-2-thiol serves as a crucial intermediate that, upon reaction with various aromatic aldehydes, yields a library of target compounds with potent biological activities. researchgate.netacs.orgnih.gov Similarly, the synthesis of novel multi-kinase inhibitors has been achieved through a multi-step process starting from benzimidazole precursors. mdpi.com The ability to readily synthesize a variety of N-substituted and C-substituted benzimidazole derivatives highlights the role of compounds like this compound as foundational elements in combinatorial chemistry and drug discovery. acs.org
Applications in Materials Science Research
Beyond the biomedical field, the benzimidazole scaffold is gaining attention in materials science due to its unique electronic properties.
Development of Novel Materials with Defined Electronic Characteristics
The aromatic and heterocyclic nature of the benzimidazole ring system imparts specific electronic and optical properties that can be fine-tuned through chemical substitution. Research into the electronic properties of benzimidazole derivatives is crucial for developing new organic materials for electronics and photonics.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the frontier molecular orbitals (HOMO-LUMO) of benzimidazole derivatives. nih.govacs.org These investigations help in understanding the charge transfer characteristics, chemical stability, and reactivity, which are essential for designing materials with desired electronic behaviors. acs.org For example, studies on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have explored their electronic and nonlinear optical (NLO) properties, suggesting their potential use in optoelectronic devices. acs.org The ability to modify the benzimidazole core with various substituents allows for the precise tuning of the HOMO-LUMO energy gap, which is a critical parameter for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic components. acs.orgresearchgate.net
Investigation in Optoelectronic and Sensing Applications
The unique electronic properties of the benzimidazole scaffold have prompted investigations into its utility in optoelectronic and sensing technologies. While direct studies on this compound are not extensively documented in this area, research on analogous benzimidazole derivatives highlights the potential of this class of compounds. The inherent aromaticity and tunable electronic nature of the benzimidazole ring system make it a promising candidate for the development of novel organic materials with tailored optical and electronic functionalities.
One area of significant interest is the development of materials with nonlinear optical (NLO) properties. NLO materials are crucial for a range of applications, including optical switching, frequency conversion, and optical data storage. Research has shown that benzimidazole derivatives can be engineered to exhibit significant NLO responses. The introduction of electron-donating and electron-withdrawing groups at specific positions on the benzimidazole ring can enhance the molecular hyperpolarizability, a key parameter for NLO activity. For instance, theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various benzimidazole derivatives, guiding the synthesis of compounds with optimized performance. Although specific data for this compound is not available, the presence of the electron-donating amine (-NH2) and methyl (-CH3) groups suggests that it could serve as a valuable building block for NLO-active molecules.
In the realm of chemical sensing, the benzimidazole core can act as a recognition element for various analytes. The nitrogen atoms in the imidazole ring can coordinate with metal ions or participate in hydrogen bonding interactions, leading to detectable changes in the compound's photophysical properties, such as fluorescence or absorbance. This principle has been utilized to design fluorescent sensors based on benzimidazole derivatives for the detection of metal ions and other environmentally or biologically important species. The specific substitution pattern of this compound could influence its binding affinity and selectivity towards different analytes, suggesting a potential avenue for future research in sensor development.
Table 1: Potential Optoelectronic and Sensing Applications of Benzimidazole Derivatives
| Application Area | Underlying Principle | Potential Role of this compound |
|---|---|---|
| Nonlinear Optics (NLO) | Engineering of molecular hyperpolarizability through donor-acceptor substitution patterns. | The amine and methyl groups can act as electron-donating moieties to enhance NLO properties when combined with suitable electron-accepting groups. |
| Chemical Sensing | Analyte-induced changes in photophysical properties (e.g., fluorescence, absorbance) upon binding to the benzimidazole core. | The amine and imidazole nitrogens could serve as binding sites for specific analytes, leading to a detectable sensory response. |
| Organic Light-Emitting Diodes (OLEDs) | Use of organic molecules as emissive or charge-transporting layers. | Benzimidazole derivatives can be functionalized to serve as host or emissive materials in OLED devices. |
Integration into Functional Supramolecular Assemblies
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The benzimidazole moiety is a versatile building block for the construction of such assemblies due to its ability to form robust and directional hydrogen bonds. The N-H and lone pair on the sp2 nitrogen of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures.
While specific studies detailing the integration of this compound into supramolecular assemblies are limited, the principles derived from related benzimidazole-containing structures provide a clear indication of its potential. The presence of the primary amine group at the 5-position introduces an additional site for hydrogen bonding, which can be exploited to create more complex and functional architectures.
Research on other benzimidazole derivatives has demonstrated their ability to self-assemble into various supramolecular motifs, including tapes, ribbons, and networks. These assemblies are often directed by N-H···N hydrogen bonds between the imidazole rings. The resulting structures can exhibit interesting properties, such as liquid crystallinity or the ability to form gels. The methyl group at the 7-position in this compound might influence the packing of the molecules in the solid state, potentially leading to unique supramolecular arrangements.
Furthermore, the amine group can be chemically modified to introduce other functional groups, thereby expanding the possibilities for creating multifunctional supramolecular materials. For example, the formation of Schiff bases by reacting the amine with aldehydes can introduce new recognition sites or photoactive moieties into the supramolecular structure.
Applications in Catalysis Research
The structural features of this compound make it an interesting candidate for applications in catalysis, both as a ligand in homogeneous catalysis and as a component of heterogeneous catalytic systems.
Ligand Design for Metal-Mediated Catalysis
The nitrogen atoms of the imidazole ring in this compound are excellent coordinating sites for a wide variety of transition metals. This property has been widely exploited in the design of ligands for metal-mediated catalysis. Benzimidazole-based ligands have been successfully employed in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The specific substitution pattern on the benzimidazole ring can significantly influence the electronic and steric properties of the resulting metal complex, and thereby its catalytic activity and selectivity. The methyl group at the 7-position of this compound can exert a steric influence on the metal center, which could be beneficial for achieving high stereoselectivity in certain reactions. The amine group at the 5-position offers a handle for further functionalization, allowing for the synthesis of bidentate or polydentate ligands. For example, the amine group could be derivatized to incorporate other donor atoms, such as phosphorus or oxygen, leading to the formation of chelating ligands that can stabilize the metal center and modulate its reactivity.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound-based Ligands
| Catalytic Reaction | Metal Center | Potential Advantage of the Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | The steric bulk of the methyl group could induce chirality at the metal center, leading to enantioselective product formation. |
| Cross-Coupling Reactions | Palladium, Nickel, Copper | The electronic properties of the ligand, influenced by the amine and methyl groups, can affect the efficiency of the catalytic cycle. |
| Oxidation Reactions | Manganese, Iron, Cobalt | The ligand can stabilize high-valent metal-oxo species, which are often the active oxidants in these reactions. |
Role in Heterogeneous Catalytic Systems
In addition to its use in homogeneous catalysis, this compound has potential applications in the development of heterogeneous catalysts. Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recycling.
One approach to creating a heterogeneous catalyst is to immobilize a catalytically active species onto a solid support. The amine group of this compound provides a convenient anchor point for attaching the molecule to various support materials, such as silica, alumina, or polymers. Once immobilized, the benzimidazole moiety can be used to coordinate with a metal ion, creating a supported metal complex catalyst.
Another strategy involves the use of benzimidazole-derived structures as components of metal-organic frameworks (MOFs) or porous organic polymers (POPs). These materials possess high surface areas and tunable porosity, making them attractive for applications in catalysis and gas storage. The rigid structure of the benzimidazole unit can contribute to the formation of robust and porous frameworks. While research in this area using this compound specifically has not been reported, the general principles of MOF and POP design suggest that it could be a valuable building block for such materials. The functional groups on the molecule could be used to tailor the chemical environment within the pores of the material, potentially leading to catalysts with high activity and selectivity.
Future Research Trajectories and Interdisciplinary Challenges
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of benzimidazole (B57391) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. mdpi.comchemmethod.com Traditional methods often involve harsh reaction conditions, toxic organic solvents, and expensive or hazardous reagents, leading to environmental pollution and waste. nih.govglobalresearchonline.net Future research will undoubtedly focus on applying emerging green methodologies to the synthesis of 7-Methyl-1H-benzo[d]imidazol-5-amine.
Key innovations in this area include:
Catalyst-Free Synthesis: A notable advancement is the development of catalyst-free methods for synthesizing substituted benzimidazoles. bohrium.com These processes can be conducted at room temperature in sustainable solvents like ethanol, offering high yields, excellent atom economy, and the elimination of toxic waste and catalyst separation steps. bohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation, particularly in solvent-free or "dry media" conditions, represents a practical and eco-friendly alternative. chemmethod.comglobalresearchonline.net This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. globalresearchonline.net
Sustainable Solvents and Catalysts: Research is increasingly focused on using green solvents such as water, ionic liquids, or deep eutectic solvents (DES). mdpi.comnih.gov DES, for instance, can act as both the reaction medium and a reagent, simplifying work-up procedures. nih.gov The use of eco-friendly and reusable catalysts, like zinc acetate (B1210297) or certain zeolites, is also a key area of development. mdpi.comchemmethod.com
These approaches, summarized in the table below, are poised to make the production of this compound and its analogs more sustainable and economically viable.
Table 1: Comparison of Synthetic Methods for Benzimidazoles
| Method | Advantages | Disadvantages of Traditional Methods |
|---|---|---|
| Catalyst-Free | Room temperature, sustainable solvents, high yields, high atom economy, no toxic waste. bohrium.com | Harsh conditions, use of toxic catalysts. bohrium.com |
| Microwave-Assisted | Reduced reaction times, lower energy costs, solvent-free conditions. globalresearchonline.net | Prolonged reaction times, high energy consumption. globalresearchonline.net |
| Green Solvents/Catalysts | Use of water/ionic liquids, reusable catalysts, simplified work-up. mdpi.comnih.gov | Toxic organic solvents, expensive reagents. nih.govglobalresearchonline.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their application to benzimidazole derivatives is a burgeoning field. mednexus.orgnih.gov For a compound like this compound, these technologies offer a pathway to rapidly explore its potential and design novel analogs with enhanced properties. bohrium.com
Future research trajectories in this domain include:
Predictive Modeling: ML algorithms can be trained on existing data from benzimidazole libraries to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity - ADMET), and material characteristics of new derivatives. zenodo.org This can significantly reduce the time and cost associated with physical screening. mednexus.org
De Novo Design: Generative AI models can design entirely new benzimidazole-based molecules optimized for specific targets or functions. nih.gov These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov
High-Throughput Virtual Screening: AI can enhance the accuracy of high-throughput virtual screening to identify promising drug candidates from large compound databases. nih.govfrontiersin.org For example, ML models have been used to identify novel benzimidazole derivatives as potential inhibitors of specific bacterial targets. frontiersin.org
The integration of AI/ML is expected to accelerate the discovery of new applications for this compound, making the design process more efficient and targeted. mednexus.org
Deeper Mechanistic Understanding of Biological and Material Interactions
While many benzimidazole derivatives are known to exhibit a wide range of biological activities—including antifungal, antibacterial, and anti-inflammatory properties—a deeper mechanistic understanding is crucial for future development. rjptonline.orgsrrjournals.com For this compound, future research will need to elucidate its precise interactions at a molecular level.
Key areas for investigation include:
Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors) with which the compound interacts is a primary challenge. Mechanistic studies, including molecular docking and molecular dynamics simulations, can provide insights into the binding modes and interactions within the active site of a target protein. nih.gov For instance, studies on other benzimidazoles have investigated their inhibitory activity against enzymes like lanosterol (B1674476) 14α-demethylase in fungi. nih.gov
Structure-Activity Relationship (SAR) Analysis: A systematic analysis of how modifications to the 7-methyl and 5-amino groups on the benzimidazole core affect activity is essential. rjptonline.orgresearchgate.net SAR studies help in understanding which functional groups are critical for biological efficacy and can guide the design of more potent and selective analogs. nih.gov
Materials Science Interactions: Beyond biology, benzimidazoles are finding applications in materials science. For example, they have been used in the development of methods to detoxify and degrade heavy metals. snu.edu.in Understanding the mechanism of coordination and interaction between the benzimidazole nucleus and metal ions is vital for optimizing these applications. snu.edu.in
Exploration of Novel Applications through Fragment-Based and Diversity-Oriented Synthesis
To unlock the full potential of the this compound scaffold, advanced synthetic strategies like fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are critical. frontiersin.org
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments like the benzimidazole core are screened for weak binding to a biological target. nih.gov Hits are then elaborated or combined to create more potent lead compounds. nih.gov The this compound structure could serve as a valuable starting fragment, with the methyl and amine groups providing vectors for synthetic modification. frontiersin.org
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules from a common starting material. nih.govrsc.org Applying DOS to the benzimidazole scaffold can generate a wide array of novel compounds, including biheterocyclic molecules, which can be screened for a variety of applications. rsc.orgnih.gov This approach increases the probability of discovering new biological activities or material properties that would not be found through more targeted synthesis. frontiersin.org
These strategies represent a shift from traditional, linear synthesis to a more exploratory and efficient paradigm for discovering novel functions.
Collaborative Research Opportunities Across Chemistry, Biology, and Materials Science Disciplines
The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. The challenges and opportunities associated with this compound cannot be fully addressed by any single field.
Future progress will depend on synergistic collaborations:
Chemistry and Biology: Synthetic chemists can create novel derivatives of this compound, which biologists can then screen for activity against various diseases. srrjournals.com Insights from these biological assays, combined with mechanistic studies, can then inform the next round of chemical design in a feedback loop. rjptonline.org
Chemistry and Materials Science: The development of benzimidazole-based materials for applications such as heavy metal remediation or novel coatings requires collaboration between synthetic chemists and materials scientists. snu.edu.in Chemists can design and synthesize molecules with specific electronic and coordination properties, which materials scientists can then fabricate into functional materials and test for performance.
Computational and Experimental Science: The integration of AI/ML and computational modeling with experimental validation is crucial. nih.gov Computational scientists can predict promising compounds and mechanisms, which can then be prioritized for synthesis and testing by experimental chemists and biologists, creating a more efficient discovery pipeline. frontiersin.org
Such collaborations are essential for translating fundamental chemical discoveries into practical applications in medicine and technology.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethanol |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Methyl-1H-benzo[d]imidazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted o-phenylenediamine derivatives and carbonyl compounds (e.g., aldehydes or ketones) under acidic or catalytic conditions. For example, cyclization of 4-methyl-1,2-diaminobenzene with formic acid or triethyl orthoformate generates the benzimidazole core . Reaction conditions (temperature, solvent, catalyst) significantly affect yield: higher temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while acidic conditions (HCl or H₂SO₄) enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group at position 7, amine at position 5) and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z = 147.09 [M+H]⁺) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Q. What known biological activities have been reported for benzimidazole derivatives structurally similar to this compound?
- Methodological Answer : Benzimidazoles exhibit broad bioactivity, including:
- Antimicrobial : Inhibition of bacterial DNA gyrase (IC₅₀ = 2–10 µM) .
- Anticancer : Apoptosis induction via Bcl-2/Bax pathway modulation in leukemia cell lines (IC₅₀ = 8–15 µM) .
- Antiviral : Activity against RNA viruses by targeting viral polymerases .
- Structure-activity relationships (SARs) show that methyl/amine substitutions enhance membrane permeability and target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Catalysts : Pd(OAc)₂ or CuI in DMF promotes selective cyclization at the 5-amino position .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (85% vs. 60%) via uniform heating .
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize intermediates, reducing byproduct formation .
Q. What strategies are employed to resolve contradictions in biological activity data across studies involving benzimidazole derivatives?
- Methodological Answer : Contradictions arise due to variability in:
- Assay conditions : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
- Structural analogs : Compare activity of 7-methyl derivatives with other substituents (e.g., 2-ethylthio vs. 2-isopropyl analogs) to isolate substituent effects .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or kinases, validating discrepancies experimentally .
Q. How do computational methods like density functional theory (DFT) aid in predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electronic structure : DFT calculations (B3LYP/6-311G**) reveal electron density distribution, highlighting nucleophilic sites (e.g., N1 and N3) for electrophilic substitution .
- Reactivity : Frontier molecular orbital (FMO) analysis predicts HOMO-LUMO gaps (~4.5 eV), correlating with redox stability and charge-transfer interactions in biological systems .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on tautomerization equilibria (e.g., amine vs. imine forms) .
Table: Structural Analogs and Comparative Properties
| Compound Name | Key Structural Features | Distinctive Properties | Reference |
|---|---|---|---|
| 2-(Ethylthio)-1H-benzimidazol-5-amine | Ethylthio group at position 2 | Enhanced lipophilicity (LogP = 2.1) | |
| 2-Isopropyl-1H-benzimidazol-5-amine | Isopropyl group at position 2 | Higher thermal stability (mp = 215°C) | |
| 5-Amino-benzimidazole | Unsubstituted benzimidazole core | Lower bioactivity (IC₅₀ > 50 µM in assays) | |
| 7-Bromo-1H-indazol-5-amine | Bromine at position 7 | Stronger DNA intercalation activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
